Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate
Description
Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate is a pyridine derivative featuring an acetyl group at position 5, a keto group at position 6, and an ethyl ester at position 2. This compound is of interest in medicinal and materials chemistry due to its electron-deficient aromatic system, which can participate in diverse reactivity patterns and intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-8(6(2)12)9(13)11-5-7/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPVMGRUKQJOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-cyanopyridine under basic conditions, followed by cyclization and subsequent oxidation to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and the use of solvents to maximize efficiency and minimize waste. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS 194673-13-7)
- Key Differences : The trifluoromethyl (-CF₃) group at position 2 replaces the acetyl (-COCH₃) group.
- Impact: The electron-withdrawing -CF₃ group enhances metabolic stability compared to acetyl, a common strategy in drug design to resist oxidative degradation .
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic Acid (CAS 1203544-08-4)
- Key Differences : A trifluoroethyl group replaces the ethyl ester, and the carboxylic acid at position 4 introduces acidity.
- Impact: The carboxylic acid enhances water solubility but reduces cell membrane permeability compared to the ester .
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS 89517-93-1)
- Key Differences: Amino (-NH₂) and cyano (-CN) groups at positions 2 and 5 replace the acetyl and oxo groups.
- Impact: The amino group enables hydrogen bonding and participation in Schiff base formation, while the cyano group enhances π-deficient character . The sulfanyl (-SH) group at position 6 introduces redox activity and metal coordination capability, absent in the target compound.
Crystallographic and Conformational Comparisons
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features: A fused thiazolopyrimidine ring system with a flattened boat conformation (deviation of 0.224 Å from planarity) .
- Comparison: The target compound’s pyridine ring is simpler and likely more planar, favoring stacking interactions. Hydrogen bonding via C—H···O in the analogue creates chains along the c-axis, whereas the acetyl group in the target may form weaker C—H···O or stronger O—H···O bonds if enolization occurs .
Functional Group Effects on Reactivity and Properties
| Compound | Substituents | Electronic Effects | Key Interactions |
|---|---|---|---|
| Target Compound | 5-Acetyl, 6-oxo, 3-ester | Moderate electron-withdrawing | C—H···O, ester π-π stacking |
| Ethyl 6-oxo-2-(trifluoromethyl)-... | 2-CF₃ | Strong electron-withdrawing | C—F···H interactions, enhanced stability |
| Ethyl 2-amino-5-cyano-6-sulfanyl-... | 2-NH₂, 5-CN, 6-SH | Redox-active, π-deficient | N—H···O, S—H···N, metal coordination |
| Chromeno-pyridine Derivative (CAS 38930-42-6) | Chromene fused system | Extended conjugation | Strong π-π stacking, fluorescence |
Biological Activity
Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an acetyl group and a ketone (oxo) group. This unique structure contributes to its reactivity and biological activity. The compound typically appears as a colorless to pale yellow crystalline solid with a melting point of approximately 75 °C to 76 °C. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | 75 °C - 76 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to bind effectively to active sites, potentially inhibiting or modulating enzymatic activity. Key pathways influenced by this compound include:
- Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
- Metabolic Processes : Interaction with metabolic enzymes affecting various biochemical pathways.
- Gene Expression Regulation : Potential influence on transcription factors and gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The apoptosis-inducing capability is linked to enhanced caspase activity, which plays a crucial role in programmed cell death.
Case Study: Apoptosis Induction
In a study evaluating the effects of this compound on MDA-MB-231 cells, it was found that treatment at concentrations of 1 μM led to significant morphological changes indicative of apoptosis, along with increased caspase-3 activity by up to 57% at higher concentrations .
Synthesis and Derivatives
This compound serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its derivatives have been explored for enhanced biological activities, including improved potency against specific targets.
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of related compounds based on their chemical structure. Such studies suggest that modifications to the ethyl ester or oxo group can significantly alter antimicrobial and anticancer efficacy.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-acetyl-6-oxo-1H-pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. A validated approach includes refluxing precursors (e.g., substituted pyrimidines or thiazolo-pyrimidines) with acetic acid/acetic anhydride mixtures and sodium acetate as a catalyst. For example, refluxing at 120°C for 8–10 hours under inert conditions yields the target compound, followed by recrystallization in ethyl acetate/ethanol (3:2) to purify crystals . Key optimization parameters:
- Catalyst loading : Increasing sodium acetate (1.5–2.0 eq.) improves cyclization efficiency.
- Solvent polarity : Higher acetic acid ratios enhance reaction rates but may require post-reaction neutralization.
- Temperature control : Prolonged reflux (>12 hours) risks decomposition; monitoring via TLC is advised.
Q. Table 1: Optimization Variables for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–10 hours | 78–85% |
| Catalyst (NaOAc) | 1.5–2.0 eq. | +15% yield |
| Solvent Ratio | AcOH:Ac₂O (1:1) | Crystallinity↑ |
Q. How should researchers characterize the crystal structure of this compound using X-ray diffraction?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.
Refinement : Apply SHELXL with riding models for H-atoms (C–H = 0.93–0.98 Å, Uiso = 1.2–1.5Ueq) .
Validation : Check for R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³).
Q. Key Observations from Crystallography :
- The pyridine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å from plane) .
- Dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidine vs. benzene) indicate steric strain .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic findings for derivatives of this compound?
Methodological Answer: Discrepancies often arise from dynamic vs. static structural features. For example:
- NMR vs. X-ray : Solution-state NMR may show averaged signals due to tautomerism, while X-ray captures a static conformation .
- Mitigation Strategies :
Case Study : In a related pyrimidine derivative, NMR suggested free rotation of a methoxy group, but X-ray revealed a locked conformation due to C–H···O hydrogen bonds .
Q. What methodologies are effective in analyzing hydrogen-bonding networks and their impact on solid-state properties?
Methodological Answer: Hydrogen bonding governs crystallinity and stability. Use:
Graph Set Analysis (G. R. Desiraju’s notation): Classify motifs (e.g., C(6) chains via C–H···O bonds) .
Software Tools : Mercury (CCDC) for visualizing interactions; SHELXPRO for generating hydrogen-bond tables .
Thermal Analysis : Correlate melting points (e.g., 427–428 K ) with hydrogen-bond density.
Q. Table 2: Hydrogen-Bond Parameters (Example)
| Donor–Acceptor | D–A Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| C8–H8···O2 | 3.214 | 146 | Bifurcated |
| C12–H12···O1 | 3.098 | 152 | Chain C(6) |
Q. How to address discrepancies in conformational analysis between experimental data and computational models?
Methodological Answer: Disagreements often stem from solvent effects or force field limitations.
Puckering Analysis : Apply Cremer-Pople parameters (e.g., θ, φ) to quantify ring distortions . Compare with X-ray-derived puckering amplitudes (e.g., 0.224 Å ).
MD Simulations : Run 10-ns trajectories in explicit solvent (e.g., water/ethanol) using AMBER or GROMACS to sample conformers.
QTAIM Analysis : Map electron density topology (e.g., bond critical points) to validate intramolecular interactions .
Example : A computational model predicted a planar pyrimidine ring, but X-ray revealed puckering due to steric clashes between acetyl and ester groups .
Data Contradiction Analysis Framework
| Technique | Strength | Limitation | Resolution Strategy |
|---|---|---|---|
| SCXRD | Atomic-resolution static structure | No dynamic data | Combine with VT-NMR/MD simulations |
| NMR | Solution-state dynamics | Averaged signals | Use cryoprobes or solid-state NMR |
| DFT | Low-cost conformational sampling | Gas-phase bias | Include solvent models (PCM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
